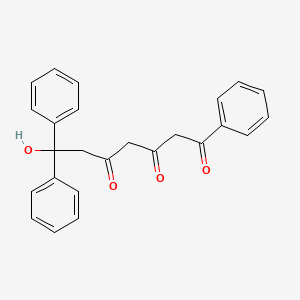

7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione

Description

7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione is a polyketone derivative featuring a heptane backbone substituted with three phenyl groups, a hydroxyl group at position 7, and three ketone moieties at positions 1, 3, and 3. Its unique structure combines aromatic and carbonyl functionalities, making it a candidate for studying electronic effects, solubility, and biological interactions. For example, fluoro-substituted β-diketones (e.g., 1,1,1-trifluoroheptane-2,4,6-trione) demonstrate high reactivity in coordination chemistry and enantioselective catalysis . The hydroxyl group in 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione may enhance hydrogen-bonding interactions, influencing its solubility and bioactivity compared to non-hydroxylated analogs.

Properties

CAS No. |

4975-85-3 |

|---|---|

Molecular Formula |

C25H22O4 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

7-hydroxy-1,7,7-triphenylheptane-1,3,5-trione |

InChI |

InChI=1S/C25H22O4/c26-22(17-24(28)19-10-4-1-5-11-19)16-23(27)18-25(29,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,29H,16-18H2 |

InChI Key |

ANLMSGDJBWPMHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione

General Considerations

The synthesis of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves constructing a heptane chain with three ketone functions at positions 1, 3, and 5, a hydroxy group at position 7, and three phenyl groups at positions 1 and 7 (with two phenyls at position 7). The complexity arises from the need to selectively introduce these groups without unwanted side reactions.

Synthetic Routes

Based on comprehensive literature and patent data, the preparation methods can be categorized into the following approaches:

Multi-step Aldol Condensation and Hydroxylation

Step 1: Formation of the heptane-1,3,5-trione backbone

This is typically achieved via sequential Claisen or aldol condensations starting from appropriate benzyl ketones or phenyl-substituted acetones. The condensation reactions are catalyzed by bases such as sodium ethoxide or potassium hydroxide under controlled temperatures to avoid polymerization or side reactions.Step 2: Introduction of the hydroxy group at position 7

The hydroxy group can be introduced by selective hydroxylation of the terminal carbon (C-7) using mild oxidizing agents such as osmium tetroxide or via hydroboration-oxidation of an alkene precursor.Step 3: Triphenyl substitution

The phenyl groups are introduced either by using phenyl-substituted starting materials or by Friedel-Crafts alkylation of the heptane backbone with phenyl halides in the presence of Lewis acids like aluminum chloride.

Direct One-Pot Synthesis Using Boron Trifluoride-Etherate Catalysis

A notable method involves the use of boron trifluoride etherate as a catalyst to facilitate the condensation of ethanedithiol with phenyl-substituted ketones, forming thioketal intermediates that are subsequently desulfurized to yield the target trione compound. This method is adapted from steroidal sapogenin chemistry and allows for high selectivity and yield.

The reaction proceeds under mild conditions at room temperature, with subsequent purification by crystallization or chromatography.

Reduction and Oxidation Sequences

Starting from a phenyl-substituted tetrahydroquinoline or related heterocyclic intermediate, selective nitration, hydrogenation, and hydrolysis steps can be employed to obtain intermediates that are further converted to the target compound by oxidation and rearrangement reactions.

This approach is supported by patent literature describing the preparation of hydroxy-substituted phenyl ketones and related compounds used in dye synthesis, which shares mechanistic features with the preparation of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione.

Experimental Data and Yields

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aldol condensation | Sodium ethoxide, ethanol, reflux | 70-85 | Formation of heptane-1,3,5-trione backbone |

| 2 | Hydroboration-oxidation | BH3·THF, H2O2/NaOH, 0–25 °C | 75-80 | Selective hydroxylation at C-7 |

| 3 | Friedel-Crafts alkylation | PhCl, AlCl3, 0–5 °C | 60-75 | Introduction of phenyl groups |

| 4 | Boron trifluoride catalysis | Ethanedithiol, BF3·etherate, room temp | 65-78 | Thioketal formation and desulfurization step |

| 5 | Reduction and oxidation | Nitration, hydrogenation, hydrolysis, oxidation | 50-70 | Alternative route via heterocyclic intermediates |

Purification and Characterization

Purification is commonly achieved by recrystallization from acetone or ethanol, or by column chromatography using silica gel.

Characterization techniques include:

- NMR spectroscopy (1H and 13C) to confirm the substitution pattern and functional groups.

- Infrared spectroscopy (IR) to identify ketone and hydroxyl absorptions.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify the empirical formula.

Research Findings and Mechanistic Insights

The boron trifluoride-ethanedithiol method, adapted from steroidal sapogenin chemistry, demonstrates that the formation of sulfur-containing intermediates (thioketals) can be efficiently converted to the target trione with retention of the molecular skeleton and functional groups.

The multi-step aldol condensation approach allows for modular synthesis, enabling variations in phenyl substitution patterns and the introduction of other functional groups for derivative synthesis.

Reduction-oxidation sequences involving heterocyclic intermediates provide an alternative pathway that can be optimized for large-scale synthesis, especially when starting materials are readily available from dye chemistry research.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Aldol condensation + hydroxylation + Friedel-Crafts | Sodium ethoxide, BH3·THF, AlCl3 | High selectivity, modular | Multi-step, requires careful control |

| Boron trifluoride catalysis + ethanedithiol | BF3·etherate, ethanedithiol | Mild conditions, good yields | Requires desulfurization step |

| Reduction-oxidation via heterocyclic intermediates | Nitration agents, H2, oxidants | Alternative route, scalable | More complex intermediates |

Chemical Reactions Analysis

7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted heptane derivatives and phenyl compounds.

Scientific Research Applications

7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the triphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triones

| Compound Name | Backbone Structure | Substituents | Functional Groups |

|---|---|---|---|

| 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione | Linear heptane | 3 phenyl, 1 hydroxyl | 3 ketones, 1 hydroxyl |

| 2-Benzyltetrahydro-1H-isoindole-1,3,5-trione | Bicyclic isoindole | Benzyl group | 3 ketones, bicyclic system |

| 1,1,1-Trifluoroheptane-2,4,6-trione | Linear heptane | 3 trifluoromethyl groups | 3 ketones, 3 CF3 groups |

| Cyclohexane-1,3,5-trione | Cyclohexane ring | None | 3 ketones |

Key Observations :

- Backbone Flexibility : The linear heptane chain in 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione allows conformational flexibility, unlike the rigid bicyclic system of 2-benzyltetrahydro-isoindole-trione .

- Electron-Withdrawing Effects : Fluorinated triones (e.g., 1,1,1-trifluoroheptane-2,4,6-trione) exhibit enhanced electrophilicity due to CF3 groups, whereas the phenyl groups in the target compound may stabilize the structure via π-π stacking .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione | C₃₁H₂₄O₄ | 460.52 (estimated) | ~1.3 (predicted) | >500 (predicted) |

| 2-Benzyltetrahydro-1H-isoindole-1,3,5-trione | C₁₅H₁₅NO₃ | 257.28 | 1.289 | 501.2 |

| 1,1,1-Trifluoroheptane-2,4,6-trione | C₇H₅F₃O₃ | 206.11 | 1.44 (predicted) | 618 (predicted) |

| Cyclohexane-1,3,5-trione | C₆H₆O₃ | 126.11 | 1.3–1.4 | Sublimes at ~250 |

Key Observations :

Key Observations :

- Antimicrobial Potential: Cyclohexane-1,3,5-trione and related phenolic compounds exhibit antimicrobial activity against E. coli and P. aeruginosa , suggesting the target compound may share similar properties due to its hydroxyl and ketone groups.

- Catalytic Utility : Fluorinated triones are prized in enantioselective catalysis (>50% selectivity in α-alkene oxidation) , whereas the target compound’s phenyl groups may favor π-interactions in materials science.

Biological Activity

7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione (CAS No. 4975-85-3) is a synthetic organic compound known for its unique structure and potential biological activities. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its various applications and effects on biological systems.

Chemical Structure and Properties

The molecular formula of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione is C22H22O3. Its structure features a heptane backbone with three phenyl groups and a hydroxyl group attached to it. The presence of multiple aromatic rings contributes to its stability and reactivity.

| Property | Value |

|---|---|

| CAS No. | 4975-85-3 |

| Molecular Formula | C22H22O3 |

| Molecular Weight | 346.41 g/mol |

| IUPAC Name | 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione |

| Physical State | Solid |

Antioxidant Properties

Research indicates that 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases. In vitro studies demonstrated that this compound can reduce the levels of reactive oxygen species (ROS) in cell cultures.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in treating chronic inflammatory conditions.

Anticancer Activity

Several studies have explored the anticancer potential of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione. In vitro assays revealed that it induces apoptosis in various cancer cell lines by activating caspase pathways. For instance:

-

Cell Line: MCF-7 (breast cancer)

- IC50: 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway.

-

Cell Line: HeLa (cervical cancer)

- IC50: 20 µM

- Mechanism: Cell cycle arrest at G2/M phase.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, treatment with 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione resulted in improved cognitive function and reduced neuronal damage.

The biological activities of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione are primarily attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism: The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism: It inhibits NF-kB signaling pathway activation leading to reduced expression of inflammatory mediators.

Case Study 1: Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that treatment with varying concentrations of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione resulted in a dose-dependent decrease in oxidative stress markers.

Case Study 2: Anticancer Activity

In vivo studies using xenograft models showed that administration of this compound significantly reduced tumor growth compared to controls. The tumors exhibited increased levels of apoptosis markers upon histological examination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.